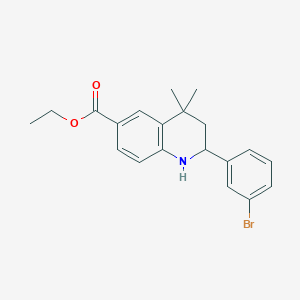
Ethyl 2-(3-bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
概要
説明
This compound is a derivative of phenyl ethyl alcohol and ethyl propionate, which are both organic compounds . It likely contains an aromatic ring (from the phenyl group), a bromine atom (from the bromophenyl group), and an ester group (from the carboxylate part of the name).
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving organometallic reagents and boranes .Molecular Structure Analysis
The molecular structure would likely include a phenyl ring attached to an ethyl group, with a bromine atom attached to the phenyl ring. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis
Ethers, which this compound is, commonly undergo cleavage of the C–O bond when exposed to strong acids .Physical and Chemical Properties Analysis
Based on similar compounds, it’s likely that this compound is a liquid at room temperature . The exact physical and chemical properties would depend on the specific structure of the compound.科学的研究の応用
Synthetic Methodologies and Heterocyclic Chemistry
A study by Allin et al. (2005) highlights the utilization of bromophenyl groups for radical cyclization reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This work underscores the compound's role in generating novel heterocyclic structures through intramolecular homolytic aromatic substitution, showcasing its versatility in organic synthesis (Allin, S. M. et al., 2005).
Anticancer Compound Synthesis
The synthesis of novel annulated dihydroisoquinoline heterocycles, as described by Saleh et al. (2020), represents another facet of the compound's application. These synthesized compounds were evaluated for cytotoxicity against various cancer cell lines, indicating the potential for the development of new anticancer agents. The study also employed molecular docking to explore the interactions between these compounds and cancer-related proteins, demonstrating the compound's contribution to medicinal chemistry research (Saleh, F. M. et al., 2020).
Development of Dual Inhibitors for Cancer Therapy
Riadi et al. (2021) reported on the synthesis and characterization of a quinazolinone-based derivative, showcasing its potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This study exemplifies the application of derivatives in creating effective anti-cancer agents, highlighting the potential for targeted cancer therapies (Riadi, Y. et al., 2021).
Novel Antitumor Agents
The synthesis and evaluation of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives for their anticancer activities, as discussed by Zhang et al. (2013), further illustrate the compound's utility in the development of new therapeutic agents. This work specifically focuses on the inhibition of ERK1/2 phosphorylation in cancer cells, offering insights into mechanisms that could be exploited for cancer treatment (Zhang, Y. et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-(3-bromophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-4-24-19(23)14-8-9-17-16(11-14)20(2,3)12-18(22-17)13-6-5-7-15(21)10-13/h5-11,18,22H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIFXZBEPPKTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(CC2(C)C)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate](/img/structure/B2981766.png)
![7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2981767.png)

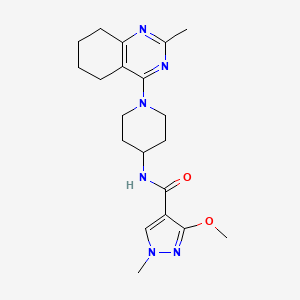
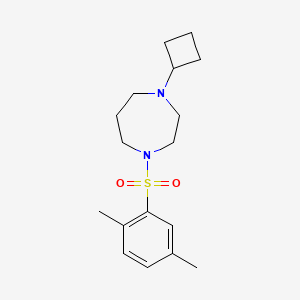
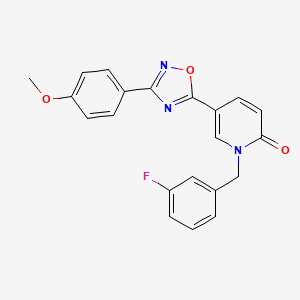
![2-[5-(2-chlorophenyl)-3-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2981774.png)

![2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B2981776.png)
![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2981777.png)
![benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2981780.png)
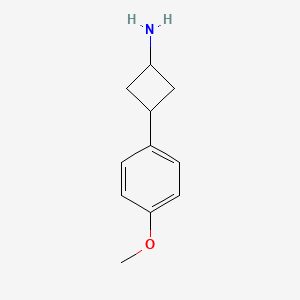
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2981783.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide](/img/structure/B2981784.png)
